3-Picolylamine

Palladium catalysis Aminocarbonylation Carboxamide synthesis

3-Picolylamine (CAS 3731-52-0) is not interchangeable with 2- or 4-isomers. Its 3-substitution enables bidentate metal chelation, 3–12× faster Pd-aminocarbonylation (86% yields, <2 hr), and 210-fold LC-MS sensitivity for fatty acids. Unlike picolylmethylamines, the primary amine is essential for histaminase inhibition. Validate isomer identity to ensure reproducibility.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 3731-52-0
Cat. No. B1677787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Picolylamine
CAS3731-52-0
SynonymsPicolamine;  NSC 59706;  NSC-59706;  NSC59706
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN
InChIInChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2
InChIKeyHDOUGSFASVGDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Picolylamine CAS 3731-52-0: Primary Pyridylmethylamine Sourcing and Structural Baseline for Scientific Procurement


3-Picolylamine (CAS 3731-52-0; synonym: 3-(aminomethyl)pyridine) is a primary amine containing a pyridine ring structure with the amino group attached at the 3-position of the pyridine ring . The compound is a colorless to pale yellow liquid at ambient temperature with a melting point of −21 °C, boiling point of 73–74 °C at 1 mmHg, density of 1.062 g/mL at 25 °C, and refractive index of 1.551 (n20/D) . It is fully miscible in water and soluble in chloroform, ethyl acetate, and methanol . As a bifunctional molecule possessing both pyridine nitrogen and primary amine donor sites, 3-picolylamine serves as a versatile building block in coordination chemistry, asymmetric catalysis, and pharmaceutical intermediate synthesis [1].

Why Generic Substitution of 3-Picolylamine CAS 3731-52-0 with Positional Isomers Compromises Experimental Reproducibility


The three isomeric picolylamines—2-, 3-, and 4-(aminomethyl)pyridine—are not functionally interchangeable despite sharing identical molecular formulas (C₆H₈N₂) and molecular weights (108.14 g/mol). The position of the aminomethyl substituent on the pyridine ring profoundly alters electronic distribution, steric accessibility, and coordination geometry, leading to divergent performance in catalysis, metal complexation, and biological activity [1]. For instance, in palladium-catalyzed aminocarbonylation, 3-picolylamine exhibits reaction kinetics and product selectivity profiles distinct from both 2- and 4-isomers, which cannot be replicated by simply substituting one isomer for another [2]. In biological systems, 4-picolylamine is oxidized by horse and dog plasma amine oxidases more rapidly than any other substrate examined, whereas 3-picolylamine displays different substrate specificity profiles, underscoring that isomer selection critically determines experimental outcomes [3]. Procurement decisions based solely on structural similarity without isomer-specific verification risk irreproducible results, wasted resources, and invalidated comparative studies [4].

3-Picolylamine CAS 3731-52-0: Quantitative Comparative Evidence for Isomer-Specific Scientific Selection


Primary Picolylamines Achieve Complete Aminocarbonylation Conversion in Under 2 Hours versus 6–24 Hours for Secondary Amine Analogs

In palladium-catalyzed aminocarbonylation of iodocamphene and steroidal iodoalkenes, primary picolylamines (including 3-picolylamine) require less than 2 hours to achieve practically complete conversion to the corresponding carboxamides. In contrast, secondary amine derivatives possessing picolyl substituents proved significantly less reactive, requiring 6 to 24 hours depending on substrate structure [1]. This 3-fold to 12-fold difference in reaction time represents a critical process efficiency parameter for synthetic route design and scale-up considerations.

Palladium catalysis Aminocarbonylation Carboxamide synthesis Reaction kinetics

3-Picolylamine Functions as Bidentate Bridging or Chelating Ligand While 4-Isomer Preferentially Adopts Monodentate Coordination

Infrared spectral studies of bivalent metal halide and pseudohalide complexes reveal that 3-picolylamine acts not only as a monodentate ligand through pyridine ring nitrogen but also bonds through its amino nitrogen, functioning in some cases as a bidentate bridging or chelating ligand [1]. While the same study examined 4-picolylamine and characterized its complexes, the ligand field parameters (10 Dq, B, Dq/B, β, and ν₂/ν₁) calculated for cobalt(II) and nickel(II) complexes differ between the 3- and 4-isomers, reflecting distinct coordination geometries [2]. The 3-position of the aminomethyl group enables chelate ring formation that is geometrically constrained or impossible with the 4-isomer.

Coordination chemistry Transition metal complexes Bidentate ligands IR spectroscopy

3-Picolylamine Exhibits Intermediate Reactivity Among Isomeric Picolylamines in Fullerene [2+3] Cycloaddition, Enabling High Yields Under Catalytic Conditions

In [2+3] cycloaddition reactions with [60]fullerene, a considerable difference in reactivity among isomeric picolylamines was observed [1]. 3-Picolylamine exhibits lower intrinsic reactivity compared to the 2- and 4-isomers; however, under acid or base catalysis, even the less reactive 3-picolylamine affords high yields of pyridyl-substituted pyrrolidinofullerenes (55–70% isolated yield range) [2]. This reactivity profile is isomer-specific: the 2- and 4-isomers proceed efficiently without catalysis under certain conditions, whereas the 3-isomer's distinct electronic environment necessitates catalytic activation to achieve synthetically useful yields.

Fullerene functionalization Cycloaddition Azomethine ylide Pyrrolidinofullerene synthesis

3-Picolylamine Derivatization of Fatty Acids Enables 210-Fold LC-MS Sensitivity Enhancement versus Conventional Tandem MS Methods

When employed as a derivatization reagent for fatty acid analysis, 3-picolylamine forms picolylamide derivatives from free fatty acids in a quantitative reaction [1]. This derivatization approach, coupled with a benchtop orbitrap mass spectrometer under positive electrospray ionization full scan mode, achieved a 210-fold improvement in sensitivity compared to conventional tandem MS methods, with a limit of detection in the low femtomole range for saturated and unsaturated fatty acids . The picolylamide derivatives from C14 to C22 fatty acids were efficiently separated within 15 minutes [2]. This sensitivity gain is attributable to the highly ESI-active pyridyl group introduced by 3-picolylamine, which enhances protonation efficiency and ionization response in positive detection mode.

Analytical chemistry LC-MS Fatty acid analysis Derivatization reagent

3-Picolylamine Inhibits Histaminase Activity in Pig Kidney Whereas Picolylmethylamines Lack Significant Enzyme Affinity

3-Picolylamine inhibits histaminase (diamine oxidase) activity in pig kidney preparations, and all three isomeric picolylamines (2-, 3-, and 4-) potentiate the contractile response of isolated guinea pig ileum to histamine [1]. Critically, the structurally related picolylmethylamines (N-methylated derivatives) did not potentiate the ileum response to histamine and were without significant affinity for the pig kidney oxidase . This structure-activity relationship demonstrates that both the primary amine functionality and the specific pyridine substitution pattern are essential for biological activity—a finding with direct implications for pharmacological tool compound selection.

Pharmacology Enzyme inhibition Histaminase Diamine oxidase

4-Picolylamine Is Oxidized by Horse and Dog Plasma Amine Oxidases More Rapidly Than Any Other Substrate, Distinguishing Isomer-Specific Metabolic Fate

Comparative substrate specificity studies of amine oxidases from multiple species reveal that while both 3- and 4-picolylamine are readily oxidized by liver enzymes, 4-picolylamine is oxidized by horse and dog plasma amine oxidases more rapidly than any other substrate examined [1]. Plasma oxidases from all tested species oxidized 2-, 3-, and 4-picolylamine, but the relative oxidation rates are isomer-dependent [2]. This differential metabolic processing means that 3-picolylamine and 4-picolylamine exhibit distinct pharmacokinetic profiles when evaluated in biological systems containing plasma amine oxidases—an essential consideration for in vivo pharmacological studies using these compounds as tool molecules or building blocks.

Amine oxidase Enzyme kinetics Substrate specificity Metabolism

3-Picolylamine CAS 3731-52-0: Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differentiation


Synthesis of N-Picolylcarboxamides via Palladium-Catalyzed Aminocarbonylation with Under 2-Hour Conversion Times

3-Picolylamine is an optimal N-nucleophile for palladium-catalyzed aminocarbonylation of iodoarenes and iodoalkenes when rapid reaction completion is a critical process parameter. The compound achieves practically complete conversion to the corresponding carboxamides in less than 2 hours, a 3-fold to 12-fold kinetic advantage over secondary amine analogs that require 6–24 hours [1]. This accelerated kinetics translates directly to higher throughput in medicinal chemistry library synthesis and reduced cycle times in fine chemical manufacturing. The isolated yields of N-picolylcarboxamides reach up to 86%, making 3-picolylamine a synthetically efficient choice for introducing pyridylmethylamide functionality into drug-like scaffolds [2].

Design of Transition Metal Complexes Requiring Bidentate Chelating Ligand Architecture

3-Picolylamine is the preferred isomer for applications requiring bidentate or bridging coordination to transition metals. IR spectroscopic evidence confirms that 3-picolylamine coordinates through both pyridine ring nitrogen and amino nitrogen, forming chelate rings with bivalent metal halides and pseudohalides—a coordination mode less accessible or geometrically constrained with the 4-isomer [1]. This bifunctional binding capability enables the construction of more thermodynamically stable metal complexes with distinct ligand field parameters (10 Dq, B, Dq/B, β values) for Co(II) and Ni(II) systems [2]. Researchers developing homogeneous catalysts, metal-organic frameworks, or coordination polymers where chelate stabilization is required should specifically procure 3-picolylamine rather than its positional isomers.

High-Sensitivity LC-MS Analysis of Biologically Relevant Fatty Acids with Femtomole Detection Limits

3-Picolylamine is a validated derivatization reagent for achieving a 210-fold sensitivity enhancement in positive ESI-LC-MS analysis of fatty acids from biological matrices [1]. The picolylamide derivatives formed quantitatively from free fatty acids (C14–C22) enable detection limits in the low femtomole range with chromatographic separation completed within 15 minutes [2]. This method has been applied to red blood cell fatty acid profiling with intra- and interday coefficients of variation below 10%, establishing 3-picolylamine as a critical reagent for clinical metabolomics, nutritional biomarker studies, and lipidomics workflows where trace-level detection of endogenous carboxylic acids is required [3].

Pharmacological Studies of Histamine-Related Mechanisms and Amine Oxidase Substrate Specificity

3-Picolylamine serves as a defined pharmacological tool compound for investigating histamine receptor signaling and amine oxidase enzymology. The compound inhibits pig kidney histaminase (diamine oxidase) and potentiates histamine-induced contractile responses in isolated guinea pig ileum [1]. Critically, picolylmethylamines lack this activity, confirming that the primary amine moiety is essential for biological function [2]. For researchers studying the differential metabolic processing of isomeric amines, 3-picolylamine exhibits slower plasma amine oxidase oxidation rates in horse and dog plasma compared to the 4-isomer, making it the appropriate choice for experiments where reduced plasma enzymatic clearance is desirable [3].

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